2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications. This compound features a tetrahydroisoquinoline core with an allyl group at the 2-position and a methyl group at the 1-position. The tetrahydroisoquinoline scaffold is a significant structural motif in medicinal chemistry due to its presence in various natural products and synthetic compounds with pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The allyl group can be introduced via allylation reactions using allyl halides and suitable bases.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Catalysts and solvents are selected to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these
Properties
CAS No. |
929196-34-9 |
---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-methyl-2-prop-2-enyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H17N/c1-3-9-14-10-8-12-6-4-5-7-13(12)11(14)2/h3-7,11H,1,8-10H2,2H3 |
InChI Key |
RKDSHSPSWLJWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1CC=C |
Origin of Product |
United States |
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